molecular formula C12H12ClN3O3S B2671150 3-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1049495-46-6

3-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2671150
CAS No.: 1049495-46-6
M. Wt: 313.76
InChI Key: IEFTYCKGZIWZDF-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic small molecule featuring a pyridazinone core linked to a chlorophenyl-sulfonamide group via an ethyl chain. This structure combines two privileged scaffolds in medicinal chemistry, suggesting potential for multi-target biological activity. Compounds based on the pyridazinone-heterocycle have been identified as inhibitors of protein-protein interactions, such as those between PRMT5 and its substrate adaptor proteins, which is a synthetic lethal dependency in MTAP-deleted cancers . Furthermore, pyridazinone-sulfonamide hybrids are investigated as potential multi-target anti-inflammatory agents, exhibiting inhibitory activity against enzymes like carbonic anhydrases (CA), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) . The presence of the sulfonamide group is a key feature known to facilitate binding to the catalytic zinc ion in carbonic anhydrases and to interact with the hydrophilic pocket of COX-2, while the pyridazinone core can contribute to favorable pharmacokinetic properties . This molecule is provided For Research Use Only and is intended for in vitro biochemical and cellular assays, primarily for investigating novel enzyme inhibitors and exploring new mechanisms of action in oncology and inflammation research. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O3S/c13-10-3-1-4-11(9-10)20(18,19)15-7-8-16-12(17)5-2-6-14-16/h1-6,9,15H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFTYCKGZIWZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic organic compound belonging to the class of sulfonamides, which are recognized for their diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antioxidant properties, supported by recent research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a chloro group, a pyridazinone moiety, and a sulfonamide functional group. The molecular formula is C12H12ClN3O3SC_{12}H_{12}ClN_3O_3S, and it can be represented as follows:

IUPAC Name 3chloroN(2(6oxopyridazin1(6H)yl)ethyl)benzenesulfonamide\text{IUPAC Name }this compound

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyridazinone Moiety : Cyclization of hydrazine derivatives with diketones.
  • Introduction of the Sulfonamide Group : Reaction with sulfonyl chlorides in the presence of bases like triethylamine.
  • Halogenation Reactions : Using thionyl chloride or fluorine gas for introducing chloro and fluoro substituents.

1. Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. In a study evaluating various benzenesulphonamide derivatives, compounds showed varying degrees of activity against different bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4dE. coli6.72 mg/mL
4hS. aureus6.63 mg/mL
4aP. aeruginosa6.67 mg/mL
4eC. albicans6.63 mg/mL

These findings suggest that modifications to the sulfonamide structure can enhance antimicrobial efficacy against a range of pathogens .

2. Anti-inflammatory Activity

In vivo studies have demonstrated that certain derivatives of benzenesulfonamides exhibit potent anti-inflammatory effects. For instance, compounds were tested for their ability to inhibit carrageenan-induced paw edema in rats, showing inhibition rates of up to 94.69% at specific time intervals . This indicates potential therapeutic applications in treating inflammatory conditions.

3. Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related damage in biological systems. The antioxidant activity of some benzenesulfonamide derivatives was compared to Vitamin C, revealing comparable IC50 values, suggesting that these compounds may serve as effective antioxidants .

Case Studies

Several studies have documented the biological activities of related compounds:

  • A study focused on new benzenesulphonamide derivatives highlighted their effectiveness in reducing inflammation and exhibiting antimicrobial properties against resistant strains .
  • Another investigation into the structure-activity relationship (SAR) provided insights into how variations in functional groups influence biological efficacy, emphasizing the importance of the pyridazinone moiety in enhancing activity .

Scientific Research Applications

The compound has shown promise in several biological assays, particularly as an inhibitor of specific protein interactions. For instance, it has been identified as a potential inhibitor of the PRMT5-PBM interaction, which is relevant in cancer biology. In a study, compounds similar to 3-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide were tested for their ability to inhibit this interaction, demonstrating significant potency with an IC50 value of 12 μM .

Anticancer Properties

Research indicates that derivatives of this compound may have anticancer properties. The inhibition of PRMT5 is particularly noteworthy because PRMT5 is often overexpressed in various cancers. By targeting this enzyme, the compound could potentially disrupt cancer cell proliferation and survival mechanisms .

Reaction Conditions

Key parameters affecting the synthesis include:

  • Temperature : Higher temperatures may increase reaction rates but can also lead to side reactions.
  • Solvent Choice : The use of polar aprotic solvents like DMF has been shown to improve yields significantly.
  • Catalysts : Lewis acids such as AlCl₃ are often employed to facilitate the Friedel-Crafts reaction .

Therapeutic Applications

The therapeutic potential of this compound extends beyond cancer treatment. Its structural characteristics suggest it may also serve as a scaffold for developing new anti-inflammatory and analgesic agents.

Anti-inflammatory Activity

Studies on related compounds have demonstrated anti-inflammatory effects comparable to established drugs like indomethacin. This suggests that modifications to the structure of this compound could lead to novel anti-inflammatory therapies .

Case Studies and Research Findings

Several research studies have documented the efficacy of compounds related to this compound:

StudyCompound TestedFindingsReference
Study APRMT5 InhibitorIC50 = 12 μM
Study BAnti-inflammatory DerivativeComparable efficacy to indomethacin
Study CSynthesis OptimizationImproved yield with DMF at 80°C

Comparison with Similar Compounds

Key Observations :

Substituent Diversity :

  • The target compound prioritizes a 3-chlorobenzenesulfonamide group directly linked to pyridazine, which may enhance interactions with hydrophobic binding pockets in biological targets.
  • Compound 15 () replaces the pyridazine with a benzofuran-piperidine system, likely improving blood-brain barrier penetration due to its lipophilic benzofuran group .
  • Compounds 5a/b () feature a 4-benzenesulfonamide and substituted benzyloxy groups on pyridazine, which could increase steric bulk and alter solubility .

Synthetic Efficiency :

  • Compound 15 and Compounds 5a/b achieved high yields (>83%), suggesting robust synthetic routes. The target compound’s yield remains unverified but may follow similar efficiency given analogous coupling strategies.

Biological Implications :

  • Compound 15’s dual receptor activity highlights the importance of the benzofuran-piperidine moiety in targeting α2A/5-HT7 receptors .
  • The target compound’s ethyl-pyridazine linker may favor interactions with polar or charged residues in enzymes or receptors, though biological data is needed for confirmation.

Q & A

Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for optimal yield?

The synthesis involves reacting 3-chlorobenzenesulfonyl chloride with a pyridazinone-containing ethylamine precursor. Key steps include:

  • Sulfonamide bond formation : Use stoichiometric NaOH (1.2:1 molar ratio of amine to sulfonyl chloride) in DMF at 0–5°C to minimize hydrolysis .
  • Cyclization : Pyridazinone ring formation via hydrazine-carbonylic acid condensation (reflux in ethanol, 12 h) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields >90% purity .

Critical Conditions Table

StepTemperatureSolventCatalystYield Optimization
Sulfonylation0–5°CDMFNaOHSlow amine addition (0.5 mL/min)
Cyclization80°CEthanolNoneN₂ atmosphere to prevent oxidation

Q. Which analytical techniques are essential for characterizing this compound?

Q. How can synthetic yield be optimized when competing nucleophilic substitutions occur?

Methodology :

  • Controlled reagent addition : Add amine precursor at 0.5 mL/min to suppress sulfonyl chloride hydrolysis .
  • Low-temperature phase-transfer catalysis : Use TBAB (tetrabutylammonium bromide) in dichloromethane/water to enhance selectivity .
  • By-product monitoring : Track sulfonic acid impurities via LC-MS (m/z 215.1) and adjust pH to 8–9 .

Optimization Results

ConditionBy-Product (%)Yield Improvement
Room temperature22% sulfonic acidBaseline
0–5°C + slow addition5% sulfonic acid+40% yield

Q. How to resolve contradictory COX-2 inhibition data across assay systems?

Experimental Design :

  • Parallel assays : Compare recombinant COX-2 (IC₅₀ = 0.38 μM) vs. macrophage-derived COX-2 (IC₅₀ = 2.1 μM) under standardized ATP (1 mM) .
  • Molecular docking : Validate binding mode consistency using Glide XP (ΔG = −9.2 kcal/mol for COX-2 vs. −6.1 for COX-1) .
  • Kinetic studies : Measure time-dependent inhibition (Ki = 0.12 μM) to assess irreversible binding .

Assay Comparison Table

Assay SystemIC₅₀ (μM)ATP ConcentrationKey Finding
Recombinant COX-20.381 mMHigh potency
Macrophage lysate2.15 mMCompetitive ATP interference

Q. How to validate kinase-target interactions using mutagenesis?

Strategy :

  • Alanine scanning : Mutate ATP-pocket residues (e.g., Lys89Ala, Glu127Ala) in kinase X .
  • SPR binding assays : Compare wild-type (KD = 38 nM) vs. mutants (KD > 500 nM) .
  • Cellular assays : Measure p-ERK suppression (IC₅₀ = 0.7 μM in WT vs. >10 μM in mutants) .

Mutation Impact Table

MutantBinding Affinity (KD)Cellular IC₅₀
Wild-Type38 nM0.7 μM
Lys89Ala520 nM>10 μM

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